

Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest	
Compound Name:	Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
Cat. No.:	B1394968
Get Quote	

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The pyrazolo[1,5-a]pyrimidine system is a premier example of such a "privileged scaffold".^{[1][2]} This fused, rigid, and planar N-heterocyclic structure, formed by the amalgamation of pyrazole and pyrimidine rings, offers a unique combination of chemical stability and synthetic versatility.^{[1][2]} Its architecture provides an ideal platform for designing molecules that can precisely interact with biological targets. Consequently, pyrazolo[1,5-a]pyrimidine derivatives have been extensively explored and developed as potent agents with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.^{[1][2]}

This scaffold is particularly prominent in the field of oncology, forming the core of numerous protein kinase inhibitors (PKIs) that play a critical role in targeted cancer therapy.^{[2][3]} The success of this framework is underscored by its presence in clinically approved drugs and numerous candidates in development, demonstrating its value in addressing complex diseases.^{[4][5]} This guide focuses on a specific, strategically important derivative: **Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate**. We will dissect its structure, synthesis, reactivity, and pivotal role as a high-value intermediate in the quest for novel therapeutics.

Core Compound Analysis: Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate

Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is not merely another heterocyclic compound; it is a meticulously designed building block engineered for advanced medicinal chemistry applications. Its structure incorporates key functional groups that enable a broad range of subsequent chemical modifications.

Chemical Structure and Physicochemical Properties

The molecule's architecture is defined by the pyrazolo[1,5-a]pyrimidine core, substituted at the 6-position with a bromine atom and at the 2-position with a methyl carboxylate group.

Table 1: Key Identifiers and Properties

Property	Value	Reference
IUPAC Name	methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate	[6]
CAS Number	1005209-40-4	[6]
Molecular Formula	C ₈ H ₆ BrN ₃ O ₂	[6]
Molecular Weight	256.06 g/mol	[6]
Canonical SMILES	COC(=O)C1=NN2C=C(C=NC2=C1)Br	[6]
Storage	Sealed in dry, 2-8°C	[7]

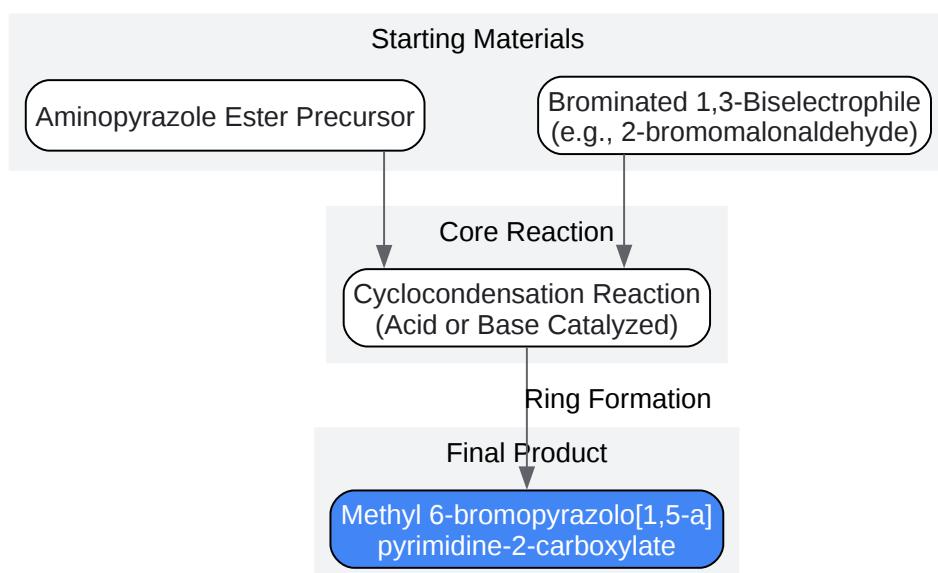
```
digraph "chemical_structure" {
graph [fontname="Arial", label="Chemical Structure of the Core Compound", labelloc=t, fontsize=16];
node [fontname="Arial", shape=plaintext];
edge [fontname="Arial"];

compound [label=<
td>tr>Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate>td>tr>table>
>];
}
```

Caption: 2D structure of the title compound.

The Strategic Role of Key Substituents

The utility of this molecule is derived directly from its functionalization:


- 6-Bromo Group: The bromine atom at the C6 position is the molecule's primary reactive handle. It is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[\[1\]](#)[\[3\]](#) This synthetic flexibility is paramount in drug discovery, as it allows for the systematic and efficient introduction of diverse aryl, heteroaryl, alkyl, and amino substituents. This process facilitates the exploration of the structure-activity relationship (SAR) to optimize a lead compound's potency, selectivity, and pharmacokinetic properties.
- 2-Methyl Carboxylate Group: The ester at the C2 position serves two main purposes. First, as an electron-withdrawing group, it influences the electronic properties of the heterocyclic core. Second, it provides another site for chemical modification. The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a vast library of amines to form amides —a functional group prevalent in many drug molecules.[\[8\]](#)

Synthesis and Spectroscopic Characterization

A robust and reproducible synthetic route is essential for any valuable building block. The synthesis of pyrazolo[1,5-a]pyrimidines generally relies on the cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic partners.[\[1\]](#)

General Synthetic Workflow

The synthesis of the title compound typically follows a two-step logic: the formation of a substituted 3-aminopyrazole precursor, followed by its cyclization with a brominated 1,3-dicarbonyl equivalent to construct the pyrimidine ring. Microwave-assisted protocols have been shown to be effective for similar structures, often leading to higher yields and shorter reaction times.[\[9\]](#)

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for the title compound.

Experimental Protocol: A Representative Synthesis

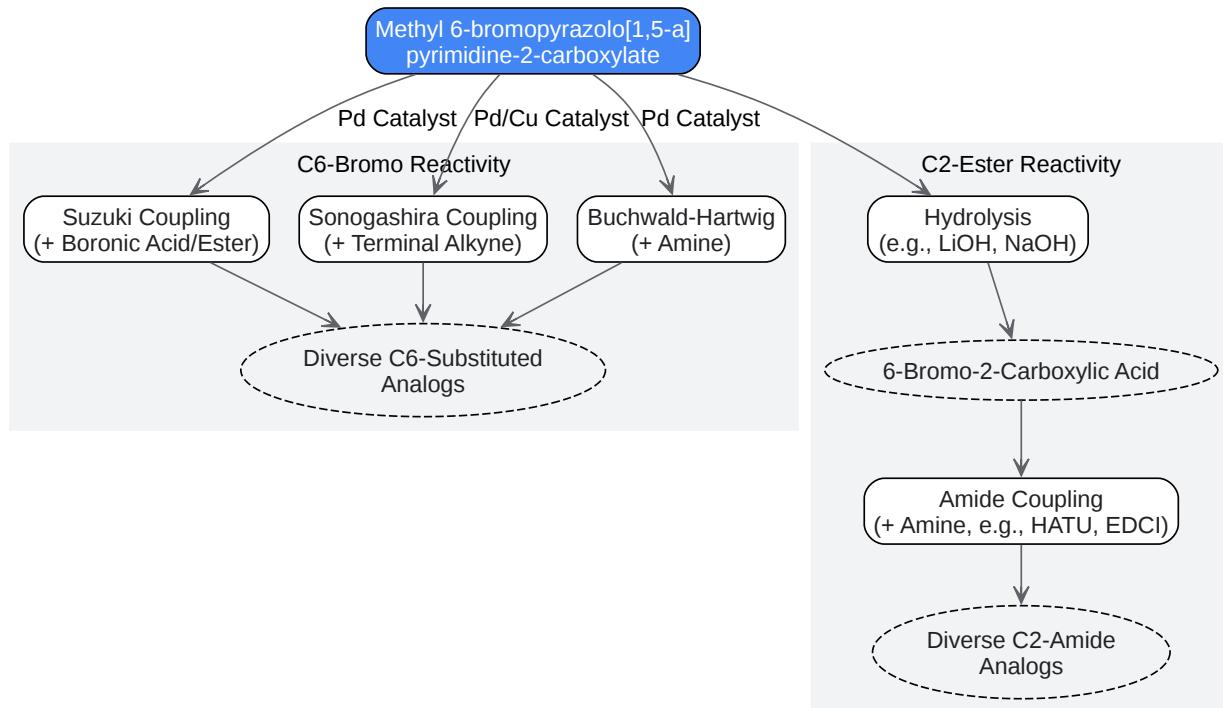
This protocol is a representative example based on established literature methods.^[9]

- Step 1: Synthesis of the Aminopyrazole Precursor. The requisite precursor, methyl 5-amino-1H-pyrazole-3-carboxylate, is synthesized from commercially available starting materials.
- Step 2: Cyclocondensation. To a solution of the aminopyrazole precursor (1 equivalent) in a suitable solvent such as ethanol or acetic acid, 2-bromo-malonaldehyde (1.1 equivalents) is added.
- Step 3: Reaction Conditions. The mixture is subjected to microwave irradiation at a controlled temperature (e.g., 110-120°C) for a specified duration (e.g., 30-60 minutes) or refluxed under conventional heating until TLC analysis indicates completion of the reaction.
- Step 4: Isolation and Purification. Upon cooling, the reaction mixture is concentrated under reduced pressure. The resulting crude solid is washed with a non-polar solvent (e.g., diethyl ether or hexanes) and then purified, typically by recrystallization from ethanol or by column chromatography on silica gel, to afford the pure product.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of standard spectroscopic techniques. The expected data are summarized below.

Table 2: Expected Spectroscopic Data


Technique	Expected Characteristics
¹ H NMR	<ul style="list-style-type: none">- A singlet for the methyl ester protons (-OCH₃) around 3.9-4.1 ppm.- Distinct signals for the three aromatic protons on the heterocyclic core. Based on similar structures, one would expect a singlet for H3, and two doublets or singlets for H5 and H7 in the 8.0-9.5 ppm region. [10]
¹³ C NMR	<ul style="list-style-type: none">- A signal for the methyl carbon around 52-55 ppm.- A signal for the carbonyl carbon of the ester around 160-165 ppm.- Signals for the carbons of the fused ring system, with the carbon attached to bromine (C6) appearing at a characteristic shift. [10]
Mass Spec (MS)	<ul style="list-style-type: none">- A molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the molecular weight.- A characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by 2 m/z units (M and M+2). [9]
Infrared (IR)	<ul style="list-style-type: none">- A strong absorption band for the ester carbonyl (C=O) stretch, typically around 1710-1730 cm⁻¹.- Multiple bands in the 1500-1650 cm⁻¹ region corresponding to C=C and C=N stretching of the aromatic rings.

Reactivity and Application in Drug Discovery

The true value of **Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate** lies in its role as a versatile intermediate for constructing complex molecules with high biological activity.

Key Transformation Pathways

The two functional handles can be manipulated independently or sequentially to build molecular diversity, a cornerstone of modern medicinal chemistry.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. scribd.com [scribd.com]
- 6. Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate | C8H6BrN3O2 | CID 49757483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. guidechem.com [guidechem.com]
- 8. 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid | C7H4BrN3O2 | CID 771938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemijournal.com [chemijournal.com]
- 10. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines [mdpi.com]

- 11. Methyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate [myskinrecipes.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1394968#methyl-6-bromopyrazolo-1-5-a-pyrimidine-2-carboxylate-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our [Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com